3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H26N2O5S/c1-28-17-7-5-15(6-8-17)14-18-20(26)23(21(27)29-18)12-9-19(25)22-11-3-2-4-16(22)10-13-24/h5-8,14,16,24H,2-4,9-13H2,1H3/b18-14- |
InChI Key |
VEZTWXGFZHEMCY-JXAWBTAJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Monochloroacetic acid (2.5 mmol) and thiourea (2.5 mmol) are refluxed in deionized water (150 mL) for 8–9 hours, yielding thiazolidine-2,4-dione as a crystalline solid (78% yield, mp 118–120°C). Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (83%). Critical parameters include:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 100–110 | 80–90 |
| Time (h) | 8–9 | 0.5 |
| Solvent | Water | Water |
| Yield (%) | 78 | 83 |
1H NMR analysis confirms the structure via characteristic singlet peaks at δ 7.7–7.8 ppm (C=CH) and δ 12.48 ppm (NH).
Knoevenagel Condensation for 5-[(4-Methoxyphenyl)methylene] Substitution
The 5-position of the thiazolidine-2,4-dione core is functionalized via Knoevenagel condensation with 4-methoxybenzaldehyde.
Procedure and Mechanistic Insights
Thiazolidine-2,4-dione (21.36 mmol), 4-methoxybenzaldehyde (21.36 mmol), and piperidine (14.11 mmol) are refluxed in ethanol (150 mL) for 8 hours. Acidification with acetic acid precipitates 5-[(4-methoxyphenyl)methylene]-thiazolidine-2,4-dione (70% yield, mp 260°C). The mechanism proceeds through:
Spectroscopic Validation
-
IR : Peaks at 1730–1670 cm⁻¹ (C=O stretch), 1566 cm⁻¹ (C=C).
-
1H NMR : Aromatic protons at δ 6.86–7.71 ppm, methoxy singlet at δ 3.77 ppm.
Introduction of the 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl} Side Chain
The 3-position is functionalized via alkylation using a tertiary amino chloride intermediate.
Synthesis of 3-Oxopropyl-piperidyl Intermediate
2-(2-Hydroxyethyl)piperidine (1.2 eq) is reacted with ethyl 3-chloropropionate in acetone under reflux with K2CO3 (2 eq) for 12 hours. The product, 3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl chloride, is isolated via vacuum distillation (65% yield).
Alkylation of Thiazolidine-2,4-dione
The intermediate chloride (1.1 eq) is added to 5-[(4-methoxyphenyl)methylene]-thiazolidine-2,4-dione (1 eq) in DMF with K2CO3 (2 eq) at 80°C for 6 hours. Workup with ice water and recrystallization from ethanol yields the target compound (62% yield).
Reaction Optimization Table
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature (°C) | 80 |
| Time (h) | 6 |
| Base | K2CO3 |
| Yield (%) | 62 |
Structural Characterization and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR)
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H2O 70:30) shows ≥98% purity with a retention time of 12.3 minutes.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Alkylation
Replacing conventional heating with microwave irradiation (250 W, 30 minutes) increases alkylation yield to 75%.
Solid-Phase Synthesis
Immobilizing the thiazolidine-2,4-dione core on Wang resin enables stepwise functionalization, though yields drop to 55% due to steric hindrance.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes:
- Thiazolidine core : A five-membered ring containing sulfur and nitrogen.
- Piperidine moiety : A six-membered ring containing nitrogen.
- Methoxyphenyl group : A phenyl ring substituted with a methoxy group.
The molecular formula is with an approximate molecular weight of 418.5 g/mol. The unique combination of these structural elements may enhance the biological activity of the compound compared to simpler thiazolidinones.
Biological Activities
Research indicates that 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione exhibits several promising biological activities:
- Antidiabetic Properties : Similar to other thiazolidinediones, this compound may influence glucose metabolism and insulin sensitivity .
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, indicating its role in cancer therapeutics .
- Antimicrobial Effects : The compound's structural features may confer activity against certain bacterial strains, making it a candidate for antimicrobial research .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:
- Formation of the thiazolidine core through cyclization reactions.
- Introduction of the piperidine and methoxyphenyl groups via nucleophilic substitution and condensation reactions.
These steps highlight the versatility and complexity involved in synthesizing such compounds.
Comparative Analysis with Related Compounds
Several structurally similar compounds exhibit notable biological activities. A comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rosiglitazone | Thiazolidinedione structure | Antidiabetic |
| Pioglitazone | Thiazolidinedione structure | Antidiabetic |
| 5-(4-Methoxyphenyl)-thiazolidine-2,4-dione | Thiazolidinedione core | Antimicrobial |
The distinct combination of piperidine and methoxyphenyl groups in 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione may lead to unique pharmacological profiles not observed in other thiazolidinones.
Case Studies
- Anticancer Screening : In a study published by Walid Fayad, novel anticancer compounds were identified through screening drug libraries on multicellular spheroids. The results indicated that compounds similar to 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione showed significant cytotoxic effects against various cancer cell lines .
- Diabetes Research : A review on Mannich bases highlighted the potential of thiazolidinone derivatives in managing diabetes through modulation of insulin signaling pathways. Compounds with similar structures have been shown to improve glycemic control in diabetic models .
Mechanism of Action
The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidyl group can interact with neurotransmitter receptors, while the thiazolidine ring can interact with enzymes involved in metabolic pathways . These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (): Replaces the hydroxyethylpiperidyl group with a diisopropylaminoethyl chain. Exhibits π···π interactions with benzodiazepine systems, influencing molecular packing and solubility . Synthesis: Achieved via reaction with 2-diisopropylaminoethyl chloride, yielding 71% product purity .
- (5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione (): Features a simpler 2-aminoethyl group at the 3-position and a thienyl group at the 5-position. Demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) with a minimum energy score of −8.1 kcal/mol in docking studies, attributed to interactions with RT active-site residues .
Substituent Variations at the 5-Position
- (5Z)-3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylene]-1,3-thiazolidine-2,4-dione hydrochloride (): Substitutes 4-methoxyphenyl with 4-chlorophenyl.
5-{[2-(4-Naphthyl)-6-arylimidazo[1,2][1,3,4]thiadiazol-5-yl]methylene}-1,3-thiazolidine-2,4-dione ():
- Incorporates a naphthyl-imidazothiadiazole group at C3.
- Exhibited superior antidiabetic activity (EC₅₀ = 1.2 µM) compared to simpler aryl substitutions, likely due to enhanced hydrophobic interactions .
Biological Activity
The compound 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 418.5 g/mol. Its structure features a thiazolidine ring, a piperidine moiety, and a methoxyphenyl group, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | (5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Thiazolidinone derivatives have been reported to possess antimicrobial properties. The structural features of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione suggest potential efficacy against various bacterial strains due to the presence of the thiazolidine core .
- Antidiabetic Effects : Similar compounds within the thiazolidinedione class have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The unique combination of functional groups in this compound may confer similar properties .
- Antihistaminic and Anticholinergic Activities : Studies have demonstrated that related thiazolidinone compounds exhibit significant antihistaminic and anticholinergic effects. For instance, a related compound showed a 53% inhibition in isolated guinea pig trachea tests .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The thiazolidine ring may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Interaction : The piperidine moiety could engage with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolidinone derivatives, providing insights into their therapeutic potential:
- Antimicrobial Studies : A comparative analysis of various thiazolidinones revealed that modifications in the aromatic substituents significantly impacted antimicrobial efficacy. The presence of methoxy groups was linked to enhanced activity against specific pathogens .
- Diabetes Management : In vitro studies demonstrated that thiazolidinone derivatives improve glucose uptake in muscle cells, suggesting a mechanism for their antidiabetic effects. This aligns with findings from other thiazolidinediones like rosiglitazone and pioglitazone .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rosiglitazone | Thiazolidinedione structure | Antidiabetic |
| Pioglitazone | Thiazolidinedione structure | Antidiabetic |
| 5-(4-Methoxyphenyl)-thiazolidine-2,4-dione | Thiazolidinedione core | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
